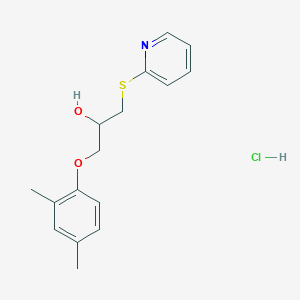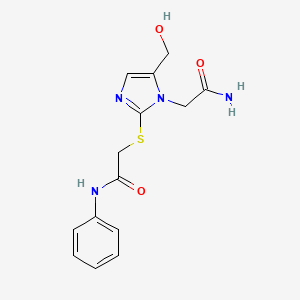
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as DMPT hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential as a feed additive for livestock.
Scientific Research Applications
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride hydrochloride has been studied for its potential use as a feed additive for livestock, specifically in swine and poultry. Research has shown that this compound hydrochloride can improve feed conversion efficiency, increase growth rate, and enhance meat quality. Additionally, this compound hydrochloride has been investigated for its potential as an anti-inflammatory agent and its effect on the immune system.
Mechanism of Action
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride hydrochloride is believed to work through the modulation of the microbial community in the gut of animals. It is thought to increase the production of short-chain fatty acids, which can provide energy to the animal and promote gut health. This compound hydrochloride may also affect the expression of genes involved in metabolism and immune function.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to increase the concentration of volatile fatty acids in the gut of animals, which can improve nutrient absorption and utilization. Additionally, this compound hydrochloride has been found to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride hydrochloride has several advantages for use in lab experiments, including its stability and ease of use. However, it is important to note that this compound hydrochloride may have different effects on different animal species and that more research is needed to fully understand its mechanism of action.
Future Directions
Future research on 1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride hydrochloride could focus on its potential use in other animal species, its effect on gut microbiota composition, and its potential as an anti-inflammatory agent. Additionally, research could investigate the optimal dosage and duration of this compound hydrochloride supplementation and its potential for use in organic farming practices.
In conclusion, this compound hydrochloride is a chemical compound that has gained attention in scientific research for its potential as a feed additive for livestock. Its mechanism of action involves the modulation of the gut microbiota, and it has been found to improve feed conversion efficiency, increase growth rate, and enhance meat quality. While more research is needed to fully understand its effects, this compound hydrochloride shows promise as a tool for improving animal health and productivity.
Synthesis Methods
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-chloroethanol, followed by the reaction with thioacetamide and pyridine. The final product is obtained through the reaction with hydrochloric acid and recrystallization.
properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-7-15(13(2)9-12)19-10-14(18)11-20-16-5-3-4-8-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMBFNLWXOZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CSC2=CC=CC=N2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)






![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)

![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)